Ac-WEHD-AFC

Catalog No.
S1532944
CAS No.
210344-99-3
M.F
C38H37F3N8O11
M. Wt
838.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ac-WEHD-AFC

CAS Number

210344-99-3

Product Name

Ac-WEHD-AFC

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C38H37F3N8O11

Molecular Weight

838.7 g/mol

InChI

InChI=1S/C38H37F3N8O11/c1-18(50)45-27(10-19-15-43-25-5-3-2-4-22(19)25)36(58)47-26(8-9-31(51)52)34(56)48-28(11-21-16-42-17-44-21)37(59)49-29(14-32(53)54)35(57)46-20-6-7-23-24(38(39,40)41)13-33(55)60-30(23)12-20/h2-7,12-13,15-17,26-29,43H,8-11,14H2,1H3,(H,42,44)(H,45,50)(H,46,57)(H,47,58)(H,48,56)(H,49,59)(H,51,52)(H,53,54)/t26-,27-,28-,29-/m0/s1

InChI Key

NEGOLAGPKZGIKJ-DZUOILHNSA-N

SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)C(F)(F)F

Synonyms

(4S,7S,10S,13S)-10-((1H-Imidazol-5-yl)methyl)-4-((1H-indol-3-yl)methyl)-7-(2-carboxyethyl)-2,5,8,11-tetraoxo-13-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)carbamoyl)-3,6,9,12-tetraazapentadecan-15-oic Acid; N-Acetyl-Trp-Glu-His-Asp-7-amido-4-Trifluo

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)C(F)(F)F

Isomeric SMILES

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(=O)O)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)C(F)(F)F

Description

Ac-WEHD-AFC is a fluorogenic substrate that can be cleaved by group I caspases (caspase-1, -4, and -5). Caspase activity can be quantified by fluorescent detection of free AFC (also known as 7-amino-4-trifluoromethylcoumarin), which is excited at 400 nm and emits at 505 nm.

Ac-WEHD-AFC is a fluorogenic substrate specifically designed for the detection of group I caspases, namely caspase-1, caspase-4, and caspase-5. This compound is recognized for its ability to emit fluorescence upon cleavage by these enzymes, making it an invaluable tool in biochemical research, particularly in studies involving apoptosis and inflammation. The chemical structure includes an acetylated peptide sequence that enhances its stability and solubility in biological systems, facilitating its use in various assays.

  • There is no data available regarding the mechanism of action of this specific compound. However, based on the presence of functional groups, some general possibilities include:
    • Protein-protein interaction inhibition: The molecule's structure might allow it to bind to protein-protein interaction sites, potentially disrupting cellular processes [].
    • Enzyme inhibition: The functional groups could interact with the active site of an enzyme, hindering its activity [].
  • Safety information regarding toxicity, flammability, and reactivity is not available for this specific compound.

Future Research Directions

  • If this compound is being actively researched, future studies might focus on:
    • Synthesis and characterization of the molecule.
    • Determining its biological activity in relevant cell lines or animal models.
    • Investigating its potential as a drug candidate for specific diseases.

Background:

This compound, with its lengthy chemical name, belongs to a class of molecules known as cyclic peptides. Cyclic peptides are formed when amino acids, the building blocks of proteins, are linked together in a circular fashion.

Potential Therapeutic Applications:

The specific research on this particular cyclic peptide is limited, and no published scientific studies were found related to its application. However, researchers are actively investigating cyclic peptides for their potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and infectious diseases .

Structural Features and Potential Mechanisms:

The structure of this cyclic peptide incorporates several functional groups that might be relevant for potential biological activity. These include:

  • Acetamido group: This group can participate in hydrogen bonding, potentially contributing to the molecule's interaction with other biomolecules .
  • Indole group: This group is found in many biologically active molecules, including tryptophan, an essential amino acid, and it can be involved in various interactions such as pi-stacking and hydrogen bonding .
  • Carboxylic acid groups: These groups can be involved in ionic interactions and hydrogen bonding, potentially contributing to the molecule's solubility and interaction with other molecules .
  • Trifluoromethyl group: This group can enhance the molecule's stability and potentially influence its interaction with biological targets .

The primary chemical reaction involving Ac-WEHD-AFC is its cleavage by group I caspases. When these enzymes act on the substrate, they hydrolyze the peptide bond between the amino acids, resulting in the release of a fluorescent product. This reaction can be summarized as follows:

  • Substrate Activation: Ac-WEHD-AFC is introduced to a sample containing active caspases.
  • Cleavage Reaction: The caspases cleave the substrate at the WEHD site.
  • Fluorescent Emission: The cleavage results in the release of a fluorescent molecule, which can be quantified using fluorescence detection methods.

This reaction is crucial for studying caspase activity in various biological contexts, including cancer research and neurodegenerative diseases.

Ac-WEHD-AFC exhibits significant biological activity as a substrate for group I caspases. The ability to quantify caspase activity is essential in understanding cellular processes such as apoptosis and inflammation. Research has shown that measuring the activity of caspase-1, for instance, can provide insights into inflammatory responses and diseases like rheumatoid arthritis and certain cancers . The specificity of Ac-WEHD-AFC for these enzymes allows for targeted studies on their roles in cellular signaling pathways.

The synthesis of Ac-WEHD-AFC typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to form the desired peptide sequence. Key steps include:

  • Preparation of Resin: A solid support resin is prepared to anchor the first amino acid.
  • Coupling Reactions: Each subsequent amino acid is added through coupling reactions, often using activating agents to facilitate bond formation.
  • Deprotection: Protective groups are removed at specific stages to allow further reactions.
  • Cleavage from Resin: Once the full sequence is synthesized, it is cleaved from the resin and purified.

This method ensures high purity and yield of Ac-WEHD-AFC suitable for biological applications .

Ac-WEHD-AFC has several important applications in biochemical research:

  • Caspase Activity Measurement: It serves as a standard tool for quantifying caspase activity in various biological samples.
  • Inflammation Studies: Researchers utilize this compound to explore mechanisms of inflammation and its modulation.
  • Cancer Research: It aids in understanding tumorigenesis related to apoptotic pathways.
  • Drug Development: Ac-WEHD-AFC is used in screening potential inhibitors or activators of caspase activity.

Interaction studies involving Ac-WEHD-AFC focus on its specificity and efficiency as a substrate for group I caspases. Research has demonstrated that variations in enzyme concentration and conditions can significantly affect fluorescence intensity, allowing researchers to optimize assay conditions for better accuracy in measuring enzyme activity . Additionally, studies on potential inhibitors have been conducted to assess how they affect the cleavage efficiency of Ac-WEHD-AFC.

Several compounds share structural or functional similarities with Ac-WEHD-AFC. Here are some notable examples:

Compound NameCAS NumberSpecificityUnique Features
Ac-DEVD-AFC210344-99-3Caspase-3Commonly used in apoptosis studies
Z-VAD-FMK187389-52-2Pan-caspase inhibitorIrreversible inhibitor
Ac-LEHD-AFC210344-99-4Caspase-9Useful for studying mitochondrial apoptosis

Ac-WEHD-AFC stands out due to its specificity for group I caspases, which are critical in inflammatory processes, making it particularly valuable for research focused on inflammation-related diseases .

XLogP3

0.6

Appearance

Assay:≥95%A crystalline solid

Sequence

WEHD

Dates

Modify: 2023-08-15

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